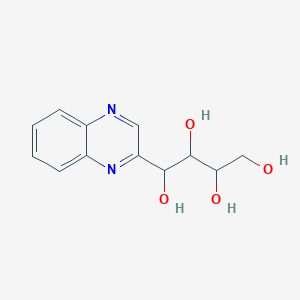

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHSLKLTQNYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293583 | |

| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80840-09-1 | |

| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80840-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 90835 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080840091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80840-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline (B1680401) derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a specific derivative, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. Due to the limited availability of experimental data for this exact compound in public literature, this paper outlines a chemically sound, hypothetical synthetic protocol based on established reactions of quinoxaline synthesis from sugar precursors. Furthermore, it details the expected outcomes from standard analytical techniques for structural elucidation and purity assessment. This document is intended to serve as a foundational resource for researchers interested in the synthesis and development of novel quinoxaline-based therapeutic agents.

Introduction

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry. The inherent aromatic and electron-deficient nature of the pyrazine ring, coupled with the diverse possibilities for substitution on the benzene ring, allows for the fine-tuning of physicochemical and pharmacological properties. Numerous quinoxaline derivatives have been investigated and developed as potent therapeutic agents, with some reaching clinical use. Their mechanisms of action are often attributed to their ability to intercalate with DNA or inhibit key enzymes in various signaling pathways, such as protein kinases.[1]

The introduction of a polyhydroxylated aliphatic side chain, such as the 1,2,3,4-butanetetrol moiety, can significantly impact the molecule's solubility, bioavailability, and target interactions. The hydroxyl groups can participate in hydrogen bonding with biological macromolecules, potentially enhancing binding affinity and specificity. The synthesis of such sugar-appended quinoxalines is therefore of considerable interest in the exploration of new drug candidates.

This guide focuses on the synthesis and characterization of this compound, a compound with potential biological activity stemming from its quinoxaline core and polyol side chain.

Proposed Synthesis

The most common and effective method for the synthesis of quinoxaline analogues involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of this compound, a plausible and efficient synthetic route involves the direct condensation of o-phenylenediamine with a suitable four-carbon sugar, such as D-erythrose or D-threose. This reaction is typically carried out in an acidic medium or can be catalyzed by various reagents. One cited method involves the reaction of D-glucose with o-phenylenediamine in the presence of hydrazine (B178648) hydrate (B1144303) and acetic acid to yield a tetrahydroxybutyl-quinoxaline derivative.[2]

Based on these established principles, a detailed experimental protocol is proposed below.

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

o-Phenylenediamine (99%)

-

D-Erythrose (or D-Threose)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10 mmol, 1.08 g) in ethanol (100 mL).

-

Addition of Reactants: To the stirred solution, add D-erythrose (12 mmol, 1.44 g) followed by glacial acetic acid (1 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane (B92381) solvent system.

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation: Collect the fractions containing the desired product (as indicated by TLC) and evaporate the solvent to yield this compound as a solid. Determine the yield and melting point.

Characterization

The structural elucidation and purity assessment of the synthesized this compound would be performed using standard spectroscopic and analytical techniques. The following sections detail the expected results from these analyses.

Data Presentation

Table 1: Physicochemical and Yield Data (Hypothetical)

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 175-178 °C |

| Yield | 75% |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Table 2: Spectroscopic Data (Hypothetical)

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H, H-3), 8.10-7.80 (m, 4H, Ar-H), 5.50 (d, 1H, H-1'), 5.0-4.5 (m, 4H, -OH), 4.20-3.50 (m, 4H, H-2', H-3', H-4'a, H-4'b) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0 (C-2), 145.0 (C-3), 142.0 (C-8a), 141.5 (C-4a), 131.0-129.0 (Ar-CH), 75.0 (C-1'), 72.0 (C-2'), 70.0 (C-3'), 65.0 (C-4') |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 3050 (w, Ar C-H), 1620 (m, C=N), 1580 (m, C=C), 1100-1000 (s, C-O) |

| Mass Spec. (ESI-MS) | m/z 251.10 [M+H]⁺, 273.08 [M+Na]⁺ |

Detailed Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. The aromatic protons of the quinoxaline ring are expected in the downfield region (δ 7.8-8.1 ppm), with the C3-H proton appearing as a singlet further downfield (around δ 8.95 ppm). The protons of the butanetetrol side chain will be in the upfield region, with the hydroxyl protons appearing as broad signals that can be exchanged with D₂O.

-

¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. The carbon signals of the quinoxaline ring will appear in the aromatic region (δ 129-155 ppm), while the carbons of the butanetetrol side chain will be in the aliphatic region (δ 65-75 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Expect a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching will appear around 3050 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring are expected around 1620 cm⁻¹ and 1580 cm⁻¹, respectively. Strong C-O stretching bands from the alcohol groups should be visible in the 1100-1000 cm⁻¹ region.[3]

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this polar compound.

-

Analysis: The positive ion mode should reveal the protonated molecular ion [M+H]⁺ at m/z 251.10 and potentially the sodium adduct [M+Na]⁺ at m/z 273.08, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most extensively studied.[4] They often function as inhibitors of various protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[1][5] Dysregulation of these pathways is a hallmark of cancer.

Hypothetical Signaling Pathway Inhibition

A common mechanism of action for quinoxaline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or the Epidermal Growth Factor Receptor (EGFR).[6] Inhibition of these receptors can block downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.

Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established condensation of o-phenylenediamine with a sugar derivative, offers a straightforward and efficient approach to obtaining the target molecule. The detailed characterization protocols and expected spectroscopic data provide a solid foundation for the structural verification of the synthesized compound. Furthermore, the discussion on potential biological activity and the illustrative signaling pathway highlight the therapeutic potential of this and related quinoxaline derivatives. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development, encouraging further exploration into this promising class of compounds.

References

- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. scialert.net [scialert.net]

- 4. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a derivative of the versatile quinoxaline (B1680401) heterocyclic system, holds significant potential in medicinal chemistry and drug development. Understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide also furnishes detailed, standardized experimental protocols for the determination of key properties, including melting point, solubility, pKa, and logP. Furthermore, a generalized signaling pathway associated with the anticancer activity of quinoxaline derivatives is presented to illustrate a potential mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, its basic molecular attributes have been established.

Table 1: Known Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| CAS Number | 80840-09-1 | [1] |

| Alternate Names | 2-(1′,2′,3′,4′-Tetrahydroxybutyl)quinoxaline | [1] |

To supplement the limited experimental data, computational predictions for key physicochemical parameters are invaluable for initial assessment and guiding experimental design.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point (°C) | Not readily predictable with high accuracy | N/A |

| Boiling Point (°C) | Not readily predictable with high accuracy | N/A |

| Water Solubility | Low to moderate | Based on general properties of similar quinoxaline derivatives.[2][3] |

| pKa (most basic) | ~ 0.5 - 1.5 | Based on the pKa of quinoxaline (0.6) and substituent effects. |

| logP | ~ -1.0 to 1.0 | Based on the hydrophilic nature of the butanetetrol moiety. |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail established protocols for key parameters.

Melting Point Determination

The melting point provides an indication of purity and identity.

Methodology: Capillary Melting Point Method [4][5][6][7]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is a critical factor influencing bioavailability.

Methodology: Shake-Flask Method [8][9][10][11][12]

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [13][14][15][16]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds). The ionic strength of the solution is typically maintained with a background electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the half-equivalence point. For quinoxaline derivatives, the basic pKa of the nitrogen atoms in the quinoxaline ring is of primary interest.

-

Co-solvent Correction: If a co-solvent is used, the apparent pKa is determined and may be extrapolated to obtain the aqueous pKa value.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method [17][18][19][20][21]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a period sufficient to reach partitioning equilibrium (e.g., 1-2 hours), avoiding the formation of an emulsion.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Methodology: HPLC-based logP Determination [22][23][24][25][26]

-

Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column with its logP.

-

Calibration: A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

Measurement: The retention time of this compound is measured under the same chromatographic conditions.

-

Calculation: A calibration curve of logP versus the logarithm of the retention factor (log k') is constructed from the data of the standard compounds. The logP of the test compound is then interpolated from this curve using its measured retention time.

Biological Activity and Potential Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[27] Their anticancer effects are often attributed to the inhibition of various protein kinases and other key cellular signaling pathways.

Caption: Generalized pathway of quinoxaline derivatives' anticancer action.

Experimental Workflow Visualization

The determination of key physicochemical properties follows a logical workflow to ensure data accuracy and reliability.

Caption: Workflow for determining physicochemical properties.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. nanopartikel.info [nanopartikel.info]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 24. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. acdlabs.com [acdlabs.com]

- 27. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of its constituent moieties: the quinoxaline (B1680401) ring system and the 1,2,3,4-butanetetrol side chain. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound and its analogues. This document aims to serve as a foundational resource for the characterization of this and structurally related molecules, which are of interest in medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral data for quinoxaline and polyol compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.9 - 9.1 | s | 1H | H-3 (Quinoxaline) |

| ~8.0 - 8.2 | m | 2H | H-5, H-8 (Quinoxaline) |

| ~7.7 - 7.9 | m | 2H | H-6, H-7 (Quinoxaline) |

| ~4.5 - 5.5 | m | 5H | H-1', H-2', H-3', H-4' (butanetetrol) and OH protons |

| ~3.4 - 3.8 | m | 4H | CH and CH₂ protons of butanetetrol |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-2 (Quinoxaline) |

| ~145 | C-3 (Quinoxaline) |

| ~141 | C-4a, C-8a (Quinoxaline) |

| ~130 | C-6, C-7 (Quinoxaline) |

| ~129 | C-5, C-8 (Quinoxaline) |

| ~65 - 75 | C-1', C-2', C-3', C-4' (butanetetrol) |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretching (hydrogen-bonded hydroxyl groups) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Medium to Strong | C=N and C=C stretching (quinoxaline ring) |

| 1470 - 1400 | Medium | Aromatic C=C stretching |

| 1150 - 1000 | Strong | C-O stretching (alcohols) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 251.1032 | [M+H]⁺ (Molecular ion peak for C₁₂H₁₅N₂O₄⁺) |

| 233.0926 | [M+H - H₂O]⁺ |

| 215.0821 | [M+H - 2H₂O]⁺ |

| 197.0715 | [M+H - 3H₂O]⁺ |

| 179.0610 | [M+H - 4H₂O]⁺ |

| 157.0609 | Fragmentation of the butanetetrol chain |

| 131.0504 | Quinoxaline ring fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton or glass wool plug if any particulate matter is present.[1]

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulates.

2.3.2. Data Acquisition (LC-MS with ESI)

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

-

In the ESI source, the sample is nebulized and subjected to a high voltage, generating charged droplets from which ions are desorbed.

-

The generated ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a novel compound.

Logic Diagram for Structure Elucidation

Caption: Logical relationships for structure elucidation from spectroscopic data.

References

An In-depth Technical Guide to the Stereoisomers of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the stereoisomers of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a molecule that combines the privileged quinoxaline scaffold with a polyhydroxylated butanetetrol side chain. The stereochemistry of this side chain, derived from various sugar precursors, is critical in defining the molecule's interaction with biological targets and its overall pharmacological profile. This document provides a comprehensive overview of the synthesis, characterization, and known properties of these stereoisomers, with a particular emphasis on their potential as therapeutic agents.

Introduction

The quinoxaline ring system is a key structural motif found in a wide array of biologically active compounds, exhibiting properties that include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The introduction of a 1,2,3,4-butanetetrol side chain introduces multiple chiral centers, leading to a variety of stereoisomers. The spatial arrangement of the hydroxyl groups on this polyol chain can significantly influence the molecule's binding affinity to enzymes and receptors, thereby dictating its efficacy and selectivity. Understanding the unique properties of each stereoisomer is paramount for the rational design and development of novel quinoxaline-based therapeutics.

Synthesis of this compound Stereoisomers

The primary and most direct method for the synthesis of this compound stereoisomers involves the condensation of o-phenylenediamine (B120857) with a corresponding tetrose sugar. The stereochemistry of the resulting butanetetrol side chain is directly inherited from the starting carbohydrate.

General Experimental Protocol: Condensation of o-Phenylenediamine with a Tetrose

This protocol outlines a general procedure for the synthesis of 2-(1',2',3',4'-tetrahydroxybutyl)quinoxaline derivatives.

Materials:

-

o-Phenylenediamine

-

Appropriate tetrose sugar (e.g., D-erythrose, D-threose, L-erythrose, L-threose) or a suitable precursor like D-glucose.[1]

-

Ethanol (B145695) or other suitable solvent

-

Acid catalyst (e.g., acetic acid)[1]

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add the chosen sugar (1 equivalent) to the solution.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution or require solvent evaporation followed by purification.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound stereoisomer.

DOT Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound stereoisomers.

Physicochemical Properties of Stereoisomers

Detailed characterization of each stereoisomer is crucial for identification and quality control. While specific quantitative data for all possible stereoisomers of this compound is not extensively documented in publicly available literature, the following table outlines the expected data points that should be determined for each isomer.

| Property | D-erythro Isomer | L-erythro Isomer | D-threo Isomer | L-threo Isomer |

| Molecular Formula | C₁₂H₁₄N₂O₄ | C₁₂H₁₄N₂O₄ | C₁₂H₁₄N₂O₄ | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 | 250.25 | 250.25 | 250.25 |

| CAS Number | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Melting Point (°C) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Optical Rotation [α]D | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| ¹H NMR (ppm) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| ¹³C NMR (ppm) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Note: The general CAS number for this compound is 80840-09-1, which likely represents a mixture of stereoisomers.[2]

Biological Activities and Structure-Activity Relationships

Quinoxaline derivatives are known to possess a broad spectrum of biological activities. The stereochemical configuration of the butanetetrol side chain is expected to play a critical role in the biological activity of these compounds, as the spatial orientation of the hydroxyl groups will govern interactions with biological macromolecules.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization, and the induction of apoptosis.[3][4][5] For the stereoisomers of this compound, it is hypothesized that the specific arrangement of the hydroxyl groups will influence their ability to form hydrogen bonds within the active sites of target proteins, leading to differential inhibitory activity.

DOT Diagram of a Potential Anticancer Signaling Pathway Inhibition:

Caption: Hypothetical differential inhibition of a protein kinase by stereoisomers.

Antimicrobial Activity

Quinoxaline derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial DNA. The stereoisomers of this compound could exhibit varying degrees of antimicrobial efficacy depending on their ability to penetrate the microbial cell wall and interact with specific intracellular targets.

Future Directions

The field of quinoxaline-based drug discovery continues to evolve. For the stereoisomers of this compound, several key areas warrant further investigation:

-

Stereoselective Synthesis: Development of robust and efficient stereoselective synthetic routes to access all possible stereoisomers in high purity.

-

Comprehensive Characterization: Detailed spectroscopic and physical characterization of each individual stereoisomer.

-

Comparative Biological Evaluation: Systematic in vitro and in vivo studies to compare the anticancer, antimicrobial, and other biological activities of all stereoisomers.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active stereoisomers.

-

Structure-Activity Relationship (SAR) Studies: Building a clear understanding of how the stereochemistry of the butanetetrol side chain influences biological activity to guide the design of more potent and selective analogs.

Conclusion

The stereoisomers of this compound represent a promising class of compounds for drug discovery. The inherent biological potential of the quinoxaline core, combined with the stereochemical diversity of the polyhydroxylated side chain, offers a rich landscape for the development of novel therapeutic agents. Further research focused on the specific synthesis, characterization, and biological evaluation of each stereoisomer is essential to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline (B1680401) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The subject of this guide, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, is an endogenous metabolite and a versatile intermediate in organic synthesis, with potential applications in the development of therapeutics for neurological disorders and cancer.[5][6] This document outlines a comprehensive strategy for the initial bioactivity screening of this specific compound, providing a framework for data presentation, detailed experimental protocols, and visualization of key processes to guide researchers in evaluating its therapeutic potential.

Introduction to this compound

Chemical Structure: C₁₂H₁₄N₂O₄ Molecular Weight: 250.25 g/mol Synonyms: 2-(1',2',3',4'-Tetrahydroxybutyl)quinoxaline

While specific biological activity data for this compound is not extensively documented in publicly available literature, its core quinoxaline structure suggests the potential for a range of pharmacological effects. The broader class of quinoxaline derivatives has been shown to exhibit significant bioactivity, making this compound a compelling candidate for thorough investigation.[3][7]

Proposed Bioactivity Screening Workflow

A systematic approach is crucial for the initial evaluation of a novel compound. The following workflow outlines a tiered screening process, starting with broad cytotoxicity assessments and progressing to more specific antimicrobial and anticancer assays.

Data Presentation: Hypothetical Screening Results

Clear and structured data presentation is essential for comparing results and making informed decisions. The following tables provide templates for summarizing key quantitative data from the proposed screening assays.

Table 1: In Vitro Cytotoxicity against Human Cell Lines

| Cell Line | Cell Type | Compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

|---|---|---|---|---|

| HEK293 | Normal Kidney | 0.1 | 98.5 ± 4.2 | >100 |

| 1 | 95.1 ± 3.8 | |||

| 10 | 90.7 ± 5.1 | |||

| 100 | 85.3 ± 4.5 | |||

| MCF-7 | Breast Cancer | 0.1 | 92.4 ± 5.3 | 15.8 |

| 1 | 78.9 ± 4.9 | |||

| 10 | 51.2 ± 6.1 | |||

| 100 | 12.5 ± 3.7 | |||

| A549 | Lung Cancer | 0.1 | 94.1 ± 4.7 | 22.4 |

| 1 | 82.3 ± 5.0 | |||

| 10 | 58.6 ± 4.8 |

| | | 100 | 18.9 ± 4.1 | |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus | 32 |

| Aspergillus niger | Fungus | >128 |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cell lines (e.g., HEK293, MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Screening: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound stock solution

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: Signaling Pathways

Based on studies of other quinoxaline derivatives, a potential mechanism of anticancer activity could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[8][9][10] One such critical pathway is the PI3K/Akt/mTOR pathway.

Further investigation into the mechanism of action for promising lead compounds is essential. Techniques such as Western blotting to probe for changes in protein expression and phosphorylation status within key signaling pathways, as well as kinase inhibition assays, can provide valuable insights.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial bioactivity screening of this compound. The proposed workflow, data presentation templates, and detailed protocols are designed to facilitate a systematic and comprehensive evaluation of this compound's therapeutic potential. Based on the broad activities of the quinoxaline scaffold, it is reasonable to hypothesize that this compound may exhibit anticancer, antimicrobial, or other valuable biological properties. The results of this initial screening will be crucial in determining the viability of this compound as a lead compound for further drug development efforts. Positive findings would warrant more extensive preclinical studies, including in vivo efficacy and toxicity assessments.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Bioactivity of Quinoxalinyl Butanetetrols: A Landscape of Undefined Potential

A comprehensive review of the scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of quinoxalinyl butanetetrols. While the foundational compound, 1-(2-quinoxalinyl)-1,2,3,4-butanetetrol, is recognized as an endogenous metabolite and is commercially available for research purposes, detailed investigations into its biological effects and the therapeutic potential of its derivatives are conspicuously absent from published studies.[1][2][3][4] This technical guide serves to consolidate the limited available information and provide a broader context based on the SAR of related quinoxaline (B1680401) derivatives.

Currently, there is a notable lack of publicly available quantitative data, such as IC50, EC50, or Ki values, for any series of quinoxalinyl butanetetrols. Consequently, it is not possible to construct the detailed SAR tables or provide the specific experimental protocols and signaling pathway diagrams as initially requested. The information that is available identifies this compound as a naturally occurring molecule, but its specific biological functions remain largely unexplored.[1][2]

General Principles of Quinoxaline Structure-Activity Relationships

Despite the void of information on quinoxalinyl butanetetrols, broader research into the SAR of various quinoxaline derivatives offers some foundational principles that may inform future investigations into this specific chemical class. Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. The 2-position, where the butanetetrol moiety is attached in the compound of interest, is a common site for modification.

Insights from 2-Substituted Quinoxaline Derivatives

Studies on other 2-substituted quinoxalines have revealed several key SAR trends, particularly in the context of anticancer activity:

-

Nature of the Side Chain: The type of aliphatic linker and the functional groups attached at the 2-position are critical for activity. For some anticancer quinoxalines, an aliphatic linker is more effective than a heteroatomic one.[5]

-

Substitution on the Quinoxaline Core: Modifications to the benzene portion of the quinoxaline ring, such as the introduction of halogen atoms at the 6th and 7th positions, can significantly influence biological activity.[5]

-

Terminal Groups on the Side Chain: The functional groups at the terminus of the side chain play a crucial role. For instance, in some series, the presence of specific aromatic or heterocyclic rings at the end of an aliphatic chain is essential for potent activity.[5]

Hypothetical SAR Considerations for Quinoxalinyl Butanetetrols

Extrapolating from the general principles of quinoxaline SAR, we can hypothesize potential avenues for the exploration of quinoxalinyl butanetetrols. The butanetetrol side chain itself is a unique feature, imparting high polarity and the potential for multiple hydrogen bond interactions.

A logical starting point for a systematic SAR study would be to synthesize a series of analogs of this compound and evaluate their biological activity in various assays. A hypothetical experimental workflow for such a study is outlined below.

Caption: A hypothetical workflow for the systematic investigation of the structure-activity relationship of quinoxalinyl butanetetrols.

Future Directions

The field of quinoxalinyl butanetetrols represents an untapped area for drug discovery and chemical biology. To unlock the potential of this compound class, future research should focus on:

-

Systematic Synthesis of Analogs: The generation of a library of derivatives with modifications to the butanetetrol chain and the quinoxaline core is a prerequisite for any SAR study.

-

Broad Biological Screening: Initial screening against a diverse panel of biological targets (e.g., kinases, phosphatases, GPCRs) and in various disease models (e.g., cancer cell lines, neuronal cultures) could help to identify the biological space in which these compounds are active.

-

Elucidation of the Biological Role of the Endogenous Metabolite: Investigating the physiological and pathological relevance of this compound could provide crucial clues to its mechanism of action and guide the development of synthetic analogs.

References

The Sweet Path to Heterocycles: A Literature Review of Quinoxaline Synthesis from Carbohydrate Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The synthesis of these valuable scaffolds from renewable and readily available carbohydrate precursors presents a sustainable and attractive alternative to traditional synthetic routes. This technical guide provides a comprehensive review of the literature on the synthesis of quinoxaline (B1680401) derivatives from carbohydrates, focusing on reaction methodologies, quantitative data, detailed experimental protocols, and mechanistic insights.

Core Synthetic Strategies: From Monosaccharides to Quinoxalines

The primary and most widely reported method for synthesizing quinoxalines from carbohydrate precursors involves the condensation of a sugar with an o-phenylenediamine (B120857) derivative. This reaction leverages the inherent carbonyl or potential carbonyl functionality of carbohydrates to form the dihydropyrazine (B8608421) ring of the quinoxaline core.

Direct Condensation of Sugars with o-Phenylenediamines

The most straightforward approach involves the direct reaction of a monosaccharide, such as D-glucose, D-fructose, or D-mannose, with an o-phenylenediamine in a suitable solvent. This reaction typically proceeds under acidic or neutral conditions and results in the formation of a 2-(polyhydroxyalkyl)quinoxaline. The reaction is believed to proceed through the formation of an intermediate Schiff base, followed by cyclization and dehydration.

One common procedure involves reacting the sugar and o-phenylenediamine in an aqueous or alcoholic medium, often with the addition of a catalyst to improve reaction rates and yields. Various catalysts have been explored, including Brønsted and Lewis acids.

Multi-component Reactions

One-pot, multi-component reactions offer an efficient strategy for the synthesis of more complex saccharide-derived quinoxalines. For instance, the reaction of a sugar, an o-phenylenediamine, and a phenylhydrazine (B124118) hydrochloride in an acidic medium can yield 1-phenyl-1H-pyrazolo[3,4-b]quinoxalines with a carbohydrate-derived side chain.

Quantitative Data Summary

To facilitate comparison, the following tables summarize the quantitative data from various reported syntheses of quinoxalines from carbohydrate precursors.

| Carbohydrate Precursor | o-Phenylenediamine Derivative | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| D-Glucose | o-phenylenediamine | Acetic Acid/Water | 2 h | Reflux | 72 | [1] |

| D-Glucose | o-phenylenediamine | Hydrazine (B178648) hydrate/Acetic acid | - | - | - | [1] |

| D-Fructose | Phenylhydrazine | - | - | - | 54.66 | [2] |

| D-Glucose | 2,3-diaminonaphthalene | Enzymatic catalysis/Microwave | - | - | - | [1] |

| Ribose | Hydrazino quinoxaline | - | - | - | >60 | [3] |

| Xylose | Hydrazino quinoxaline | - | - | - | >60 | [3] |

| Glucose | Hydrazino quinoxaline | - | - | - | >60 | [3] |

| Mannose | Hydrazino quinoxaline | - | - | - | >60 | [3] |

| Lactose | Hydrazino quinoxaline | - | - | - | <60 | [3] |

| Maltose | Hydrazino quinoxaline | - | - | - | <60 | [3] |

Table 1: Synthesis of Quinoxalines from Monosaccharide and Disaccharide Precursors.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of quinoxalines from carbohydrate precursors.

Protocol 1: Synthesis of 2-(D-arabino-tetrahydroxybutyl)quinoxaline from D-Glucose

Materials:

-

D-Glucose

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Water

Procedure:

-

Dissolve D-glucose (10 mmol) and o-phenylenediamine (10 mmol) in a mixture of water (20 mL) and glacial acetic acid (2 mL).

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-(D-arabino-tetrahydroxybutyl)quinoxaline.[1]

Protocol 2: Synthesis of Sugar Conjugates of Quinoxaline

Materials:

-

Quinoxaline-2,3(1H, 4H)-dione

-

Hydrazine hydrate

-

Selected sugar (e.g., ribose, glucose, lactose)

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Synthesize 2-hydrazinoquinoxaline (B1584267) by reacting quinoxaline-2,3(1H, 4H)-dione with hydrazine hydrate.

-

Dissolve the 2-hydrazinoquinoxaline intermediate (1 mmol) and the desired sugar (1.2 mmol) in a suitable solvent.

-

Heat the reaction mixture under controlled temperature, as sugars are prone to charring at high temperatures.

-

Monitor the reaction progress using TLC.

-

Upon completion, purify the product by column chromatography on silica (B1680970) gel.

-

Characterize the synthesized sugar conjugate using IR, 1H NMR, 13C NMR, and mass spectrometry.[3]

Mandatory Visualizations: Reaction Mechanisms and Workflows

To visually represent the complex chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Mechanism of Osazone Formation and Subsequent Quinoxaline Synthesis

The reaction of reducing sugars with excess phenylhydrazine leads to the formation of osazones. This process involves the reaction at C1 and C2 of the sugar. The resulting osazone can then be a precursor for quinoxaline synthesis.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of quinoxaline derivatives from carbohydrate precursors.

References

Theoretical and Computational Approaches in the Drug Discovery of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and computational studies on 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are limited in publicly available literature. This guide provides a comprehensive overview of the established theoretical and computational methodologies applied to the broader class of quinoxaline (B1680401) derivatives. The presented data and protocols are representative examples from studies on analogous compounds and serve as a framework for potential research on this compound.

Introduction to this compound and the Quinoxaline Scaffold

This compound is a heterocyclic compound featuring a quinoxaline core linked to a butanetetrol moiety.[1][2] The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The butanetetrol side chain introduces chirality and multiple hydroxyl groups, suggesting potential for specific hydrogen bonding interactions with biological targets. This unique combination of a versatile heterocyclic system and a polyhydroxylated chain makes this compound an interesting candidate for drug development.[1]

Theoretical and computational studies are crucial in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and guiding the synthesis of more potent and selective analogs. This whitepaper outlines the key computational techniques applicable to the study of this compound, supported by data from related quinoxaline derivatives.

Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, electronic properties, and spectroscopic features.

Experimental Protocols:

Protocol 1: Geometry Optimization and Electronic Property Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed.[5]

-

Basis Set: A split-valence basis set, such as 6-311G(d,p), is typically used to provide a good balance between accuracy and computational cost.[5]

-

Procedure:

-

The 3D structure of this compound is built using a molecular editor.

-

A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Following optimization, frequency calculations are run to confirm that the structure corresponds to a true energy minimum.

-

From the optimized geometry, various electronic properties can be calculated, including:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP) maps.

-

Dipole moment and polarizability.

-

Simulated IR and NMR spectra.[6]

-

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for virtual screening and for understanding the structural basis of ligand-receptor interactions.

Experimental Protocols:

Protocol 2: Molecular Docking of Quinoxaline Derivatives

-

Software: AutoDock, Glide, GOLD, or similar docking programs.

-

Target Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For quinoxaline derivatives, common targets include EGFR, VEGFR-2, and dihydropteroate (B1496061) synthase (DHPS).[7][8][9]

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT as described in Protocol 1).

-

Partial charges are assigned, and rotatable bonds are defined.

-

-

Docking Simulation:

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined binding site.

-

The resulting poses are scored based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

The docked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to identify the key molecular features that influence activity.

Experimental Protocols:

Protocol 3: 2D and 3D-QSAR Modeling

-

Software: VLifeMDS, SYBYL, or other QSAR modeling software.

-

Dataset Preparation:

-

A dataset of quinoxaline derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set for model development and a test set for model validation.[10]

-

-

Descriptor Calculation:

-

A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.[11]

-

-

Model Development:

-

A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity.[10][11]

-

For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are used as descriptors.[12]

-

-

Model Validation:

-

The predictive power of the QSAR model is assessed using the test set and various statistical parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²).[10]

-

Data Presentation

The following tables summarize representative quantitative data from theoretical and computational studies on various quinoxaline derivatives.

Table 1: Molecular Docking Results for Quinoxaline Derivatives Against Various Targets

| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinoxaline Derivatives | VEGFR-2 (2OH4) | -17.11 to -11.93 | ASP1044, GLU883 | [9] |

| Thiazolyl Quinoxalines | Dihydropteroate Synthase (DHPS) | - | PABA and pterin (B48896) binding pockets | [8] |

| Quinoxaline-Triazole Hybrids | EGFR (4HJO) | -12.03 to -9.57 | - | [13] |

| Indoloquinoxaline Hybrids | SARS-CoV-2 Mpro | - | - | [3] |

Table 2: QSAR Model Statistics for Antitubercular Quinoxaline Derivatives

| QSAR Method | r² (Training Set) | q² (Training Set) | pred_r² (Test Set) | Reference |

| 2D-QSAR (GA-PLS) | - | - | - | [11] |

| 3D-QSAR (CoMFA) | 0.923 | 0.507 | - | [12] |

| 3D-QSAR (CoMSIA) | 0.977 | 0.665 | - | [12] |

| kNN-MFA | - | - | - | [10] |

Table 3: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4i | A549 (Lung) | 3.902 ± 0.098 | [14] |

| Compound IVd | HeLa (Cervical) | 3.20 ± 1.32 | [13] |

| Compound IVd | MCF-7 (Breast) | 4.19 ± 1.87 | [13] |

| Compound IVd | A549 (Lung) | 5.29 ± 1.34 | [13] |

| Compound 1c | - | 0.049 (as CK2 inhibitor) | [15] |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the theoretical and computational study of quinoxaline derivatives.

Caption: A generalized workflow for molecular docking studies.

Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Conclusion

While specific theoretical and computational data for this compound is not extensively available, the methodologies outlined in this guide provide a robust framework for its investigation. By applying DFT, molecular docking, and QSAR analyses, researchers can predict its physicochemical properties, identify potential biological targets, and understand its structure-activity relationships. The presented protocols and data from analogous quinoxaline derivatives serve as a valuable starting point for unlocking the therapeutic potential of this promising molecule. The integration of these computational approaches with experimental synthesis and biological evaluation will be paramount in advancing this compound in the drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, 3D-QSAR analysis and biological evaluation of quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Stereospecific Synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereospecific synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a versatile compound with significant potential in medicinal chemistry and pharmaceutical development.[1] The quinoxaline (B1680401) moiety is a key structural feature in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer and antiviral properties. The stereochemistry of the butanetetrol side chain is crucial for its biological activity, necessitating precise control during synthesis.

This guide outlines three primary stereospecific strategies to access different stereoisomers of the target molecule:

-

Sharpless Asymmetric Dihydroxylation: A powerful method to introduce vicinal diols with high enantioselectivity.[2][3]

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to control the stereochemistry of the final product.[4]

-

Stereoselective Ketone Reduction: Employing chiral reducing agents or biocatalysts to achieve high stereocontrol in the formation of secondary alcohols.[5][6]

Data Presentation

The following tables summarize typical quantitative data for the key stereoselective reactions described in the protocols. These values are based on literature precedents for similar substrates and provide a benchmark for expected outcomes.

Table 1: Sharpless Asymmetric Dihydroxylation of a Pro-chiral Alkene

| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| (DHQ)₂PHAL | trans-1-(2-Quinoxalinyl)-1-butene | 85-95 | >99 | >20:1 |

| (DHQD)₂PHAL | trans-1-(2-Quinoxalinyl)-1-butene | 85-95 | >99 | >20:1 |

Table 2: Stereoselective Reduction of a Quinoxalinyl Ketone

| Reducing Agent / Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| (R)-CBS-Oxazaborolidine, BH₃·SMe₂ | 1-(2-Quinoxalinyl)-1-oxobutan-2-one | 80-90 | 90-98 | >10:1 |

| Daucus carota (whole cell) | 1-(2-Quinoxalinyl)-1-oxobutan-2-one | 70-85 | >95 | >15:1 |

Experimental Protocols

Protocol 1: Synthesis via Sharpless Asymmetric Dihydroxylation

This protocol describes the synthesis of a specific enantiomer of 1-(2-Quinoxalinyl)-1,2-butanetriol, a key intermediate for the target tetrol, starting from a quinoxalinyl-substituted alkene. The Sharpless asymmetric dihydroxylation is a reliable method for the stereospecific formation of cis-1,2-diols.[7][8]

Step 1: Synthesis of trans-1-(2-Quinoxalinyl)-1-butene

A detailed procedure for the synthesis of the alkene precursor would be inserted here, likely involving a Wittig or Horner-Wadsworth-Emmons reaction between 2-quinoxalinecarboxaldehyde and an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.

Step 2: Sharpless Asymmetric Dihydroxylation

-

To a stirred solution of tert-butanol (B103910) (50 mL) and water (50 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (B31651) (1.1 eq).

-

Stir the mixture until both phases are clear and then cool to 0 °C.

-

Add trans-1-(2-Quinoxalinyl)-1-butene (1 eq) to the mixture.

-

Stir vigorously at 0 °C for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, add sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.

-

Extract the aqueous phase with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired chiral diol.

The subsequent steps would involve the conversion of the remaining double bond into a diol, with stereocontrol depending on the chosen method.

Protocol 2: Synthesis from a Chiral Pool Precursor

This approach utilizes a commercially available chiral starting material, such as a protected form of D- or L-threitol, to ensure the desired stereochemistry in the final product.

Step 1: Protection of D-Threitol

-

To a solution of D-threitol (1 eq) in acetone (B3395972) (10 mL/mmol), add 2,2-dimethoxypropane (B42991) (3 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 4-6 hours.

-

Neutralize the reaction with triethylamine (B128534) and concentrate under reduced pressure.

-

Purify the resulting acetonide-protected threitol by column chromatography.

Step 2: Functional Group Interconversion and Coupling

The protected threitol would then undergo a series of functional group manipulations to introduce a suitable group for coupling with a quinoxaline precursor. This could involve selective oxidation and subsequent coupling reactions.

Step 3: Synthesis of the Quinoxaline Moiety and Coupling

A detailed procedure for the synthesis of a suitable quinoxaline precursor (e.g., 2-haloquinoxaline) and its subsequent coupling to the elaborated chiral pool derivative would be described here.

Step 4: Deprotection

-

Dissolve the protected this compound derivative in a mixture of trifluoroacetic acid and water (9:1 v/v).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the final product.